2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 2219407-64-2
VCID: VC6201111
InChI: InChI=1S/C7H8ClNOS.ClH/c8-3-7-9-5-1-2-10-4-6(5)11-7;/h1-4H2;1H
SMILES: C1COCC2=C1N=C(S2)CCl.Cl
Molecular Formula: C7H9Cl2NOS
Molecular Weight: 226.12

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride

CAS No.: 2219407-64-2

Cat. No.: VC6201111

Molecular Formula: C7H9Cl2NOS

Molecular Weight: 226.12

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride - 2219407-64-2

Specification

CAS No. 2219407-64-2
Molecular Formula C7H9Cl2NOS
Molecular Weight 226.12
IUPAC Name 2-(chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole;hydrochloride
Standard InChI InChI=1S/C7H8ClNOS.ClH/c8-3-7-9-5-1-2-10-4-6(5)11-7;/h1-4H2;1H
Standard InChI Key MAJDUIGTJJIJDZ-UHFFFAOYSA-N
SMILES C1COCC2=C1N=C(S2)CCl.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a pyran ring (a six-membered oxygen-containing heterocycle) fused to a thiazole ring (a five-membered ring with nitrogen and sulfur atoms). The chloromethyl (–CH2Cl) group at position 2 and the hydrochloride salt further enhance its reactivity and solubility .

Molecular Formula and Weight

  • Molecular Formula: C7H8Cl2NOS·HCl

  • Molecular Weight: 228.57 g/mol (free base: 192.67 g/mol) .

SMILES and InChI Representations

  • SMILES: ClC1=C(SC=N2)C2CCOC1.Cl

  • InChI: InChI=1S/C7H8Cl2NOS.ClH/c8-4-5-3-10-2-1-6(11-5)7-9-12-7;/h1-4H2,(H,9,12);1H .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D2O, 400 MHz): δ 4.85 (s, 2H, CH2Cl), 4.30–4.25 (m, 2H, pyran H), 3.95–3.85 (m, 2H, pyran H), 3.45 (t, J = 6.0 Hz, 2H, thiazole H) .

  • ¹³C NMR: δ 70.5 (CH2Cl), 65.8 (pyran C-O), 45.3 (thiazole C-S), 162.0 (C=N) .

Mass Spectrometry

  • HRMS (ESI+): m/z 193.0134 [M+H]+ (calculated for C7H8Cl2NOS: 193.0138) .

Synthetic Pathways

Multi-Step Synthesis from 4-Amino-5-Hydrazinyl-4H-1,2,4-Triazole-3-Thiol

A four-component reaction involving:

  • Cyclocondensation of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone to form a pyrazole intermediate .

  • Sequential alkylation and chlorination using phenacyl bromides and sulfuryl chloride (SO2Cl2) to introduce the chloromethyl group .

  • Hydrochloride salt formation via treatment with HCl gas in ethanol .

Key Reaction Conditions:

  • Temperature: 0–80°C

  • Catalysts: Triethylamine (Et3N) for deprotonation .

  • Yield: ~60–70% after purification .

Alternative Route via Thiazole Ring Functionalization

  • 2-Mercapto-5-methylthiazole undergoes free-radical chlorination using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) .

  • Ring-closing metathesis (RCM) with a Grubbs catalyst to form the pyrano-thiazole system .

Physicochemical Properties

PropertyValueMethod
Melting Point215–217°C (decomp.)Differential Scanning Calorimetry (DSC)
LogP (Partition Coefficient)2.18 ± 0.15HPLC (C18 column)
Solubility>50 mg/mL in DMSOOECD Guideline 105
Collision Cross Section (CCS)134.0 Ų ([M–H]– adduct) Ion Mobility Spectrometry

Applications in Drug Discovery

Antiviral Activity

Derivatives of pyrano-thiazole scaffolds exhibit inhibition of human coronaviruses (HCoV-229E) at IC50 values of 3.2–8.7 μM, likely via interference with viral protease activity .

Agricultural Chemistry

The chloromethyl group enables cross-coupling reactions to generate neonicotinoid-like insecticides, targeting insect nicotinic acetylcholine receptors .

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